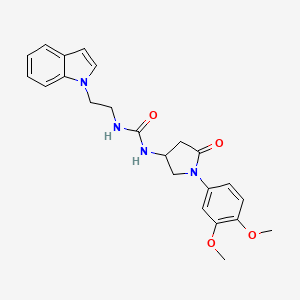
4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound with the linear formula C9H10N2S . It has a molecular weight of 178.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzimidazole-thione derivatives, including this compound, involves alkylation reactions . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis
The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures of certain derivatives were confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis
The main decomposition product of this compound acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P(NDI2OD-T2) films .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Derivatives : Benzimidazole-thione derivatives, including alkylated, benzylated, and bromoalkylated forms, have been synthesized. These derivatives can heterocyclize intramolecularly to form structures like 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole. Their chemical structures were characterized using various spectroscopic methods and X-ray single crystallography (El Ashry et al., 2015).
Biochemical Reactions and Potential Therapeutic Uses
- Investigation of Peroxidase Inhibition : Studies on the chemical and enzymatic oxidation of benzimidazoline-2-thiones have revealed their ability to inhibit thyroid peroxidase and lactoperoxidase, which can be therapeutically used to treat hyperthyroidism. The mechanism of inhibition and the formation of various reactive intermediates were explored, suggesting that these derivatives could represent a new class of antihyperthyroid drugs (Doerge et al., 1993).
Anticancer Properties
- Antiproliferative Activity : Certain heterocyclic systems derived from benzimidazole-thiones, like quinazoline-thiones and benzimidazol-ones, have shown significant antiproliferative activity against cancer cell lines such as HePG-2 and MCF-7. Some compounds exhibited cytotoxic activities comparable to the reference compound doxorubicin (Salem et al., 2020).
Catalytic Applications
- Phase Transfer Catalysis : 4,6-Dimethyl-5-[2-(2-methylprop-1-enyl)-1H-benzimidazol-1-yl]pyrimidine-2(5H)-thiones were generated under kinetically controlled phase transfer catalysis conditions. This involved the interaction between specific alkali and chloro compounds, yielding excellent yields of the desired benzimidazolo pyrimidines (Sharma et al., 2005).
Material Science and Electronics
- N-Type Dopant in Thin Films : A derivative of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole, specifically 4-(N,N-Dimethylamino)phenyl-substituted, has been used as an n-type dopant in PCBM thin films to control electrical conductivity. This study explored ways to increase the chemical stability of the dopant in solution phase and its effectiveness in electronic applications (Uebe et al., 2018).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that benzimidazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
It’s worth noting that benzimidazole derivatives are known for their broad range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
It’s worth noting that benzimidazole derivatives are generally considered to be air stable, which can influence their action and efficacy .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJALJAICIIMXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)


![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)




![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2995013.png)

